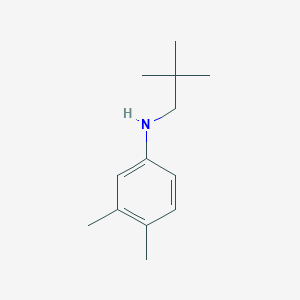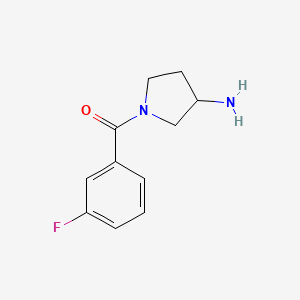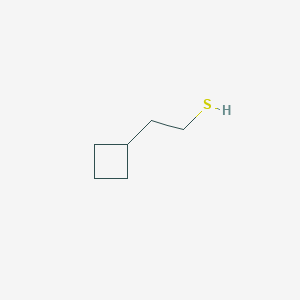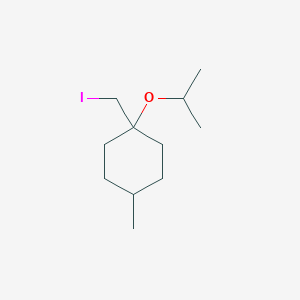
1-(Iodomethyl)-4-methyl-1-(propan-2-yloxy)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Iodomethyl)-4-methyl-1-(propan-2-yloxy)cyclohexane is an organic compound characterized by the presence of an iodomethyl group, a methyl group, and a propan-2-yloxy group attached to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Iodomethyl)-4-methyl-1-(propan-2-yloxy)cyclohexane typically involves the iodination of a suitable precursor. One common method is the reaction of 4-methyl-1-(propan-2-yloxy)cyclohexane with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane or chloroform, at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Iodomethyl)-4-methyl-1-(propan-2-yloxy)cyclohexane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the iodomethyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating (40-60°C).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone, water), and controlled temperature (0-25°C).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran), and low temperature (0-10°C).
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding alcohols or ketones.
Reduction: Reduced derivatives with the iodomethyl group converted to a methyl group.
Wissenschaftliche Forschungsanwendungen
1-(Iodomethyl)-4-methyl-1-(propan-2-yloxy)cyclohexane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Iodomethyl)-4-methyl-1-(propan-2-yloxy)cyclohexane depends on its chemical interactions with other molecules. The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new bonds and functional groups. The propan-2-yloxy group may enhance the compound’s solubility and reactivity. The molecular targets and pathways involved vary based on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
1-(Iodomethyl)-1-(propan-2-yloxy)cycloheptane: Similar structure but with a cycloheptane ring.
1-(Iodomethyl)-1-(propan-2-yloxy)cyclooctane: Similar structure but with a cyclooctane ring.
Uniqueness
1-(Iodomethyl)-4-methyl-1-(propan-2-yloxy)cyclohexane is unique due to the presence of a methyl group on the cyclohexane ring, which can influence its chemical reactivity and physical properties. The combination of the iodomethyl and propan-2-yloxy groups also provides a versatile platform for further chemical modifications and applications.
Eigenschaften
Molekularformel |
C11H21IO |
|---|---|
Molekulargewicht |
296.19 g/mol |
IUPAC-Name |
1-(iodomethyl)-4-methyl-1-propan-2-yloxycyclohexane |
InChI |
InChI=1S/C11H21IO/c1-9(2)13-11(8-12)6-4-10(3)5-7-11/h9-10H,4-8H2,1-3H3 |
InChI-Schlüssel |
HQYWOHXKJKMKLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)(CI)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



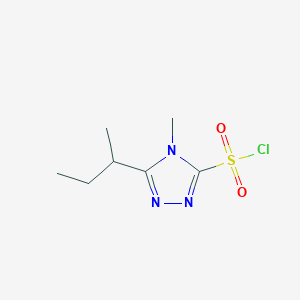
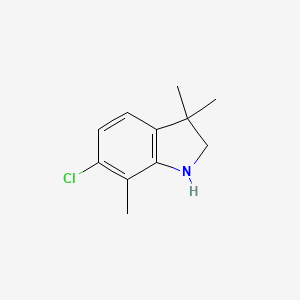

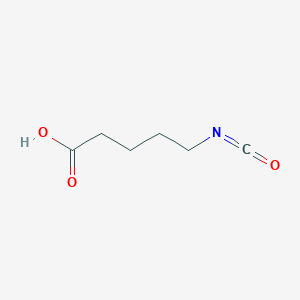
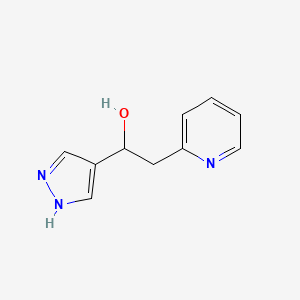
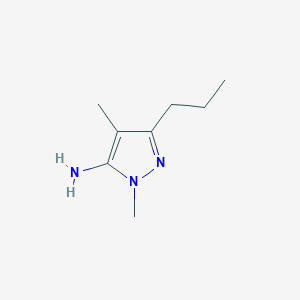
![3-Fluoro-2-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B15272541.png)
![1-[2-(Dimethylamino)ethyl]-2-hydroxy-1-methylguanidine](/img/structure/B15272547.png)

![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(2-methoxyethyl)amine](/img/structure/B15272555.png)
